molecular formula C7H8FNO4S2 B15254859 3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride

3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B15254859
M. Wt: 253.3 g/mol
InChI Key: NHVSZEALXKLQRE-UHFFFAOYSA-N
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Description

3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H8FNO4S2 It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride with a fluorinating agent. One common method is to use sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as the fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorinating agents but optimized for higher yields and purity. The process would typically be carried out in specialized reactors designed to handle the reactive nature of the intermediates and products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride counterpart. This makes it particularly useful in applications requiring selective sulfonylation reactions .

Properties

Molecular Formula

C7H8FNO4S2

Molecular Weight

253.3 g/mol

IUPAC Name

3-(methylsulfamoyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H8FNO4S2/c1-9-15(12,13)7-4-2-3-6(5-7)14(8,10)11/h2-5,9H,1H3

InChI Key

NHVSZEALXKLQRE-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

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